REACTION_CXSMILES
|
[CH3:1][CH:2]1[CH2:7][CH2:6][C:5](=[O:8])[CH2:4][CH2:3]1.[CH2:9]([CH2:11][NH2:12])O.N1C=CC=CC=1.[Cl:19][CH:20]([Cl:24])[C:21](Cl)=[O:22]>>[Cl:19][CH:20]([Cl:24])[C:21]([N:12]1[C:5]2([CH2:6][CH2:7][CH:2]([CH3:1])[CH2:3][CH2:4]2)[O:8][CH2:9][CH2:11]1)=[O:22]
|
Name
|
|
Quantity
|
0.1 mol
|
Type
|
reactant
|
Smiles
|
CC1CCC(CC1)=O
|
Name
|
|
Quantity
|
0.1 mol
|
Type
|
reactant
|
Smiles
|
C(O)CN
|
Name
|
|
Quantity
|
0.1 mol
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
0.1 mol
|
Type
|
reactant
|
Smiles
|
ClC(C(=O)Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
From a boiling mixture of 11.2 g
|
Type
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DISTILLATION
|
Details
|
of benzene the formed water is continuously distilled off
|
Type
|
CUSTOM
|
Details
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of water are separated
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is then cooled
|
Type
|
ADDITION
|
Details
|
followed by dropwise addition of 14.7 g
|
Type
|
CUSTOM
|
Details
|
oily product are obtained
|
Type
|
CUSTOM
|
Details
|
Recrystallization from absolute ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
ClC(C(=O)N1CCOC12CCC(CC2)C)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |